N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt

Descripción

Molecular Architecture and IUPAC Nomenclature

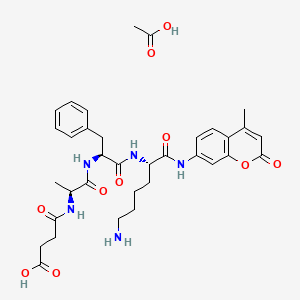

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is a synthetic fluorogenic substrate designed for protease activity assays. Its molecular architecture comprises three distinct components:

- N-Succinyl group : A succinic anhydride-modified peptide chain.

- Tripeptide sequence (Ala-Phe-Lys) : Amino acid residues linked via amide bonds.

- 7-Amino-4-methylcoumarin (AMC) : A fluorophore attached via a 7-amido linkage.

- Acetate counterion : Stabilizes the compound in salt form.

The IUPAC name, derived from its structural components, is acetic acid; 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₄₃N₅O₁₀ | |

| Molecular Weight | 681.73 g/mol | |

| CAS Number | 117756-27-1 | |

| Synonyms | Suc-Ala-Phe-Lys-AMC acetate salt |

Crystallographic Analysis and Three-Dimensional Conformation

No direct crystallographic data exists for this compound. However, structural insights can be inferred from related coumarin derivatives and peptide-based substrates:

- Coumarin Core : The 4-methylcoumarin moiety adopts a planar conformation, with the methyl group at position 4 enhancing fluorescence quantum yield.

- Peptide Backbone : The Ala-Phe-Lys sequence likely adopts a β-strand or random coil conformation, enabling enzymatic recognition.

- Acetate Ion Interaction : The acetate counterion may form hydrogen bonds with the succinyl group or peptide backbone, stabilizing the salt form.

While polymorphs of 7-amino-4-methylcoumarin (e.g., tautomeric forms) have been studied, the acetate salt’s crystalline behavior remains uncharacterized.

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns

The compound undergoes predictable fragmentation in MS/MS due to its peptide and fluorophore components:

Key Fragmentation Pathways :

- Cleavage of the 7-amido bond : Releases the fluorophore (AMC, m/z 147) as a diagnostic ion.

- Amide bond hydrolysis : Sequential cleavage of the Ala-Phe-Lys sequence generates characteristic b/y ions.

- Succinyl group loss : Neutral loss of 116.04 Da (C₄H₆O₃) from the N-terminal succinyl moiety.

These patterns align with MS/MS behaviors observed in analogous coumarin-peptide conjugates.

Comparative Structural Analysis with Related Coumarin Derivatives

Functional Implications :

Propiedades

Número CAS |

117756-27-1 |

|---|---|

Fórmula molecular |

C34H43N5O10 |

Peso molecular |

681.7 g/mol |

Nombre IUPAC |

acetic acid;4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H39N5O8.C2H4O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;1-2(3)4/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);1H3,(H,3,4) |

Clave InChI |

YSFJDCMZVSMICC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Reaction Steps

-

Condensation : Diethylacetyl succinate (0.15 mol) reacts with 3-carbethoxyaminophenol (0.15 mol) in 75% sulfuric acid at 25°C for 3 hours.

-

Hydrolysis : The intermediate is refluxed with glacial acetic acid and concentrated sulfuric acid (1:1 v/v) for 3 hours to remove the carbethoxy group.

-

Crystallization : The product is precipitated in ice-water, treated with Norit A-Celite, and recrystallized from hot water.

Characterization Data

-

Elemental Analysis :

Parameter Found (%) Theoretical (%) C 60.07 61.80 H 4.675 4.721 N 5.675 6.00 -

¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 6.15 (s, 1H, coumarin H-3), 6.85–7.25 (m, 3H, aromatic).

Solid-Phase Peptide Synthesis (SPPS) of Ala-Phe-Lys

The tripeptide backbone is constructed using Fmoc-based SPPS:

Protocol

-

Resin Loading : Fmoc-Lys(Boc)-Wang resin (0.6 mmol/g) is swelled in DMF for 30 minutes.

-

Deprotection : Fmoc removal with 20% piperidine/DMF (2 × 10 minutes).

-

Coupling :

-

Fmoc-Phe-OH : Activated with HBTU/NMM (4 eq) in DMF for 1 hour.

-

Fmoc-Ala-OH : Same conditions.

-

-

Succinylation : N-terminal succinic anhydride (5 eq) in DMF with DIEA (2 eq) for 2 hours.

Critical Parameters

Conjugation of Coumarin Derivative to Lysine Side Chain

The 7-amino-4-methylcoumarin-3-acetic acid is activated and coupled to the ε-amino group of lysine:

Activation to Acyl Chloride

-

Reagents : Thionyl chloride (1.5 eq) in toluene at 0°C for 2 hours.

-

Workup : Excess thionyl chloride removed under reduced pressure.

Coupling Reaction

-

Conditions : React acyl chloride with Ala-Phe-Lys peptide (1.2 eq) in anhydrous DMF containing DIEA (2 eq) at 4°C for 12 hours.

Acetate Salt Formation and Final Purification

Salt Formation

Purification

-

HPLC Conditions :

Column XTerra RP18 (150 × 4.6 mm, 3.5 µm) Mobile Phase 0.1% TFA in H₂O (A), MeCN (B) Gradient 0–40% B over 20 minutes Flow Rate 1.0 mL/min

Analytical Validation

Análisis De Reacciones Químicas

Types of Reactions

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Hydrolysis: Catalyzed by enzymes like plasmin in aqueous buffers.

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.

Reduction: Involves reducing agents such as sodium borohydride.

Major Products

The major product of enzymatic hydrolysis is 7-amido-4-methylcoumarin, which is highly fluorescent and can be easily detected .

Aplicaciones Científicas De Investigación

Enzymatic Assays

Substrate for Proteases

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt serves as a substrate for various proteolytic enzymes. It is particularly valuable in studying the activity of serine proteases, such as plasmin. The compound's design allows for the release of a fluorescent product upon cleavage, making it an effective tool for monitoring enzyme activity quantitatively.

Case Study: Plasmin Activity Measurement

A study determined the Michaelis constant (K_m) of plasmin using N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin as a substrate, demonstrating its utility in characterizing enzyme kinetics. The results indicated that this compound could be reliably used to assess plasmin activity in various biological samples, providing insights into its role in fibrinolysis and related processes .

Biological Indicators

Self-Contained Biological Indicators

The compound has been incorporated into self-contained biological indicators designed to evaluate sterilization processes. These indicators utilize the enzymatic cleavage of substrates like N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin to produce detectable signals, thus allowing for rapid assessment of sterilization efficacy within medical settings .

Application in Sterilization Validation

In one patent, the compound was used in a biological indicator that can determine the efficacy of steam sterilization cycles within 60 minutes. This rapid assessment capability is crucial for ensuring that medical instruments are properly sterilized before use .

The versatility of this compound extends beyond basic enzymatic assays to more complex applications in biological research and clinical diagnostics. Its ability to provide rapid and quantitative measurements of protease activity makes it an essential tool in studying various physiological and pathological processes.

Mecanismo De Acción

The compound acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases 7-amido-4-methylcoumarin, which is highly fluorescent. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets include enzymes like plasmin, and the pathways involved are those related to proteolysis .

Comparación Con Compuestos Similares

Structural and Functional Differences

Fluorogenic substrates with AMC as the fluorophore vary in peptide sequences and target enzymes. Key comparisons include:

N-Succinyl-Ala-Ala-Phe-7-Amido-4-Methylcoumarin

- Peptide Sequence : Ala-Ala-Phe (vs. Ala-Phe-Lys in the reference compound).

- Target Enzyme : Chymotrypsin, which cleaves after aromatic residues (e.g., phenylalanine).

- Applications : Used in protease specificity studies and high-throughput screening for chymotrypsin inhibitors .

- Key Difference : The absence of lysine and presence of alanine-alanine shifts enzyme specificity from plasmin (a serine protease) to chymotrypsin.

L-Lysine 7-Amido-4-Methylcoumarin Acetate Salt

- Target Enzyme : Trypsin-like proteases, which hydrolyze bonds after lysine/arginine.

- Applications : Broad-spectrum protease assays and inhibitor screening .

- Key Difference : Simpler structure reduces specificity for plasmin but broadens utility for trypsin-family enzymes.

L-Alanine 7-Amido-4-Methylcoumarin Trifluoroacetate Salt

- Structure : Single alanine residue linked to AMC.

- Target Enzyme: Aminopeptidases, which cleave N-terminal amino acids.

- Applications: Aminopeptidase activity assays and cancer research (e.g., tumor-associated aminopeptidases) .

- Key Difference : Designed for exopeptidases (vs. endopeptidases like plasmin), with fluorescence detected at λex 325 nm/λem 389 nm .

Solubility and Detection Methods

- Solubility : Acetate salts (e.g., N-Succinyl-Ala-Phe-Lys-AMC, L-Lysine-AMC) improve water solubility compared to trifluoroacetate (TFA) salts, which may require organic solvents .

- Sensitivity: AMC-based substrates generally offer nanomolar sensitivity, but excitation/emission wavelengths vary slightly depending on the peptide environment .

Actividad Biológica

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt (commonly referred to as AMC substrate) is a synthetic fluorogenic peptide substrate widely used in biochemical assays, particularly for studying proteolytic enzymes. This compound has garnered attention due to its specific interactions with various proteases, making it a valuable tool in both research and clinical settings.

- Chemical Formula : C₃₂H₃₉N₅O₈·C₂H₄O₂

- Molecular Weight : 681.73 g/mol

- CAS Number : 117756-27-1

The biological activity of this compound primarily involves its role as a substrate for serine proteases, such as plasmin and chymotrypsin. The compound is designed to release a fluorescent moiety upon cleavage by these enzymes, allowing for the quantification of protease activity through fluorescence measurements.

Inhibition Studies

Recent studies have demonstrated that N-Succinyl-Ala-Phe-Lys AMC can be effectively used to assess the inhibitory effects of various protease inhibitors. For instance, the inhibitory constant () for plasmin was determined using this substrate, showcasing its utility in characterizing enzyme kinetics and inhibitor efficacy.

| Enzyme | Substrate Concentration (μM) | Initial Velocity (RFU/s) | K_m (μM) | K_i (nM) |

|---|---|---|---|---|

| Plasmin | 8 - 3000 | Varies | 44.3 | Calculated from IC₅₀ values |

Case Studies

-

Plasmin Inhibition Assays :

A study utilized N-Succinyl-Ala-Phe-Lys AMC to evaluate the inhibition of plasmin by various recombinant Kunitz-type protease inhibitors (KPIs). The substrate's degradation was monitored through fluorescence, providing insights into the kinetic parameters of the inhibitors. The value obtained was consistent with previous findings, affirming the substrate's reliability in enzymatic assays . -

Fibrinolysis Inhibition :

The substrate was also employed in experiments assessing fibrinolysis inhibition in fibrin matrices. By monitoring the degradation of the substrate in the presence of KPIs, researchers could quantify the effectiveness of these inhibitors in preventing plasmin-mediated fibrinolysis, which is crucial for therapeutic applications in coagulation disorders .

Applications in Research

N-Succinyl-Ala-Phe-Lys AMC serves multiple roles in research:

- Protease Activity Assays : It is extensively used to study various serine proteases and their inhibitors.

- Drug Development : The compound aids in screening potential drug candidates targeting proteolytic pathways.

- Biochemical Characterization : It provides a platform for characterizing enzyme kinetics and specificity.

Q & A

Q. How does N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt function as a fluorogenic substrate in protease assays?

The compound contains a lysine residue linked to a 7-amido-4-methylcoumarin (AMC) moiety. Proteases cleave the amide bond between lysine and AMC, releasing the fluorescent AMC, which is quantified using fluorometry (excitation: 355 nm, emission: 460 nm). This allows real-time tracking of enzyme activity .

Q. What experimental parameters are critical when designing a fluorometric assay with this substrate?

Key parameters include:

Q. Why is the acetate salt form preferred for enzymatic studies?

The acetate salt enhances aqueous solubility, ensuring homogeneous substrate distribution in buffered solutions. This is critical for consistent fluorescence measurements and minimizing aggregation artifacts .

Q. What controls are essential for validating assay results?

Include:

- Negative controls (enzyme-free or inhibitor-treated).

- Blank samples (substrate-only to account for autofluorescence).

- Standard curves using free AMC to quantify fluorescence intensity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme activity measurements across studies using this substrate?

Discrepancies may arise from:

- Substrate stability : Test for non-enzymatic hydrolysis by incubating substrate without enzyme.

- Enzyme specificity : Validate with protease inhibitors (e.g., aprotinin for plasmin) or mutant enzymes lacking catalytic activity .

- Fluorometer calibration : Ensure consistent instrument settings and use standardized AMC solutions for calibration .

Q. What statistical methods are appropriate for analyzing kinetic data from fluorometric assays?

Use ANOVA with post-hoc tests (e.g., Fisher’s LSD) for group comparisons. For non-linear kinetics, apply Michaelis-Menten models with software like GraphPad Prism. Non-parametric tests (e.g., Kruskal-Wallis) are recommended for non-normally distributed data .

Q. How can substrate concentration be optimized to avoid inner filter effects?

Perform titration experiments to identify the linear range of fluorescence intensity. Typically, substrate concentrations ≤10 µM minimize self-absorption artifacts. Validate with serial dilutions of AMC to ensure proportionality .

Q. What strategies distinguish enzyme activation from substrate instability in time-course assays?

Q. How does salt form (e.g., acetate vs. hydrobromide) influence enzyme-substrate interactions?

Salt forms alter solubility and ionic strength, which may affect enzyme kinetics. For example, acetate buffers are less likely to interfere with cationic active sites compared to hydrobromide salts. Compare kinetic parameters (Km, Vmax) across salt forms .

Q. What advanced applications exist for this substrate beyond protease activity screening?

The compound is used in:

- Enzyme specificity profiling : Compare cleavage rates across mutant proteases or isoforms.

- Inhibitor screening : Measure IC50 values by titrating inhibitors against fixed substrate/enzyme concentrations.

- Tissue/cell lysate analysis : Couple with zymography to localize protease activity in complex samples .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.